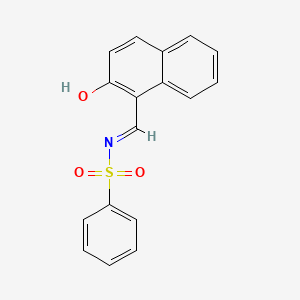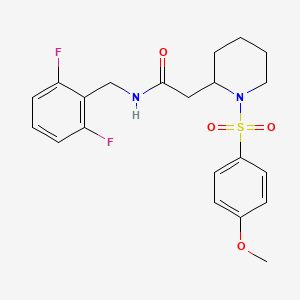![molecular formula C7H13NO B2391113 [(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol CAS No. 2416217-49-5](/img/structure/B2391113.png)
[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol, commonly known as noribogaine, is a psychoactive substance that is derived from ibogaine. It is a potent stimulant and has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Analytical Techniques in Toxicology and Pharmacology
One significant area of application for “[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol” relates to its role in toxicology and pharmacology, specifically in the detection and analysis of substances within biological systems. For instance, the study of laboratory tests for acute alcohol consumption emphasizes the importance of identifying methanol and ethanol concentrations in plasma and urine, indicating methanol’s utility as a biomarker for alcohol intake and its potential toxic effects (Helander & Eriksson, 2002). Similarly, research on the determination of serotonin and tryptophan in whole blood highlights the relevance of methanol in analytical methodologies for exploring mental disorders (Aymard, Honoré, & Carbuccia, 1994).
Methanol Toxicity and Exposure
Research on methanol toxicity provides insights into its effects following exposure through various routes. Case studies of industrial and accidental exposures to methanol illustrate the clinical outcomes and the importance of rapid diagnosis and treatment to prevent lasting harm (Downie, Khattab, Malik, & Samara, 1992; Fujihara, Kikuchi, & Kurimoto, 2006). These cases underscore the importance of understanding methanol’s toxicokinetics for effective medical management.
Methanol as a Research Tool
Methanol serves as a critical solvent and reagent in various biochemical and pharmacological research applications. Its role in the development and evaluation of other compounds, such as in the synthesis of fatty acid methyl esters (FAMEs) and their correlation with liver dysfunction, demonstrates the compound's versatility in scientific research (Aleryani, Cluette-Brown, Khan, Hasaba, López de Heredia, & Laposata, 2005).
Eigenschaften
IUPAC Name |
[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(7)3-8-4-7/h6,8-9H,1-5H2/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUZLFOGNZOSI-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CNC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2391033.png)
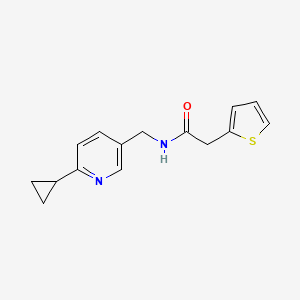
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)
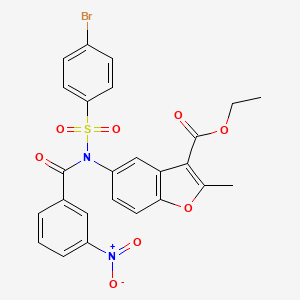
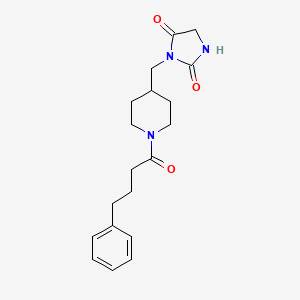

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2391043.png)
![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)
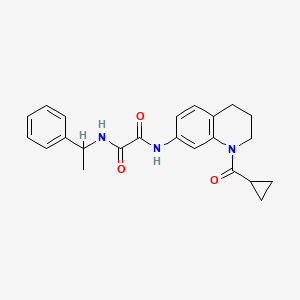
![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)
![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)
